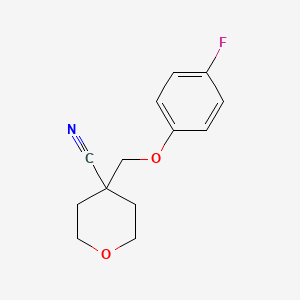

4-((4-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile

説明

4-((4-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound featuring a tetrahydropyran (THP) ring substituted with a 4-fluorophenoxymethyl group and a nitrile moiety at the 4-position. This scaffold is notable for its role in medicinal chemistry, particularly as a core structure in kinase inhibitors. The fluorine atom enhances electronic properties and metabolic stability, while the nitrile group contributes to binding affinity via dipole interactions or hydrogen bonding with biological targets . The compound has been investigated as a key intermediate in the synthesis of selective cyclin-dependent kinase 9 (CDK9) inhibitors, such as JSH-150 and NVP-2, which exhibit anti-cancer activity .

特性

分子式 |

C13H14FNO2 |

|---|---|

分子量 |

235.25 g/mol |

IUPAC名 |

4-[(4-fluorophenoxy)methyl]oxane-4-carbonitrile |

InChI |

InChI=1S/C13H14FNO2/c14-11-1-3-12(4-2-11)17-10-13(9-15)5-7-16-8-6-13/h1-4H,5-8,10H2 |

InChIキー |

KCRBTBWSGUPGDC-UHFFFAOYSA-N |

正規SMILES |

C1COCCC1(COC2=CC=C(C=C2)F)C#N |

製品の起源 |

United States |

準備方法

合成経路と反応条件

4-((4-フルオロフェノキシ)メチル)テトラヒドロ-2H-ピラン-4-カルボニトリルの合成は、一般的に(4-フルオロフェニル)アセトニトリルとジブロモペンタン、および2,2-ジブロモジエチルエーテルを鉱油中のナトリウムヒドリドの存在下で反応させることを含みます 。 生成したニトリルを次に水素化リチウムアルミニウムを用いて還元して、目的の化合物を得ます .

工業的製造方法

この化合物の工業的製造方法は広く文書化されていません。 一般的なアプローチには、収量と純度を最適化して、ラボ合成で説明されているものと同様の反応条件を用いた大規模合成が含まれます。

化学反応の分析

科学研究用途

4-((4-フルオロフェノキシ)メチル)テトラヒドロ-2H-ピラン-4-カルボニトリルは、いくつかの科学研究用途があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、さまざまな酵素や受容体への影響など、潜在的な生物活性が研究されています。

医学: 特定の疾患の治療における製薬剤としての可能性を探索するために研究が進められています。

産業: 新しい材料や化学プロセスの開発に使用されています。

科学的研究の応用

Medicinal Chemistry

The compound's structural characteristics suggest several potential therapeutic applications:

- Anticancer Activity : Research indicates that compounds with similar structures can exhibit anticancer properties. The presence of the carbonitrile group may enhance cytotoxicity against specific cancer cell lines by interacting with cellular targets involved in proliferation and apoptosis.

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes associated with various diseases. For example, the inhibition of specific kinases or phosphatases could be explored using this compound as a lead structure.

- Neurological Applications : The unique combination of functional groups in 4-((4-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile may allow it to modulate neurotransmitter systems, making it a candidate for research into treatments for neurological disorders such as Alzheimer's disease.

Organic Synthesis

In organic synthesis, 4-((4-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile can serve as a versatile intermediate:

- Building Block for Complex Molecules : The compound can be utilized to synthesize more complex organic molecules through various reactions, including nucleophilic substitutions and cyclization processes. Its functional groups make it amenable to further modifications.

- Reagent in Chemical Reactions : It can act as a reagent in reactions aimed at producing other heterocyclic compounds or as part of multi-step synthesis protocols in pharmaceutical chemistry.

Biological Interaction Studies

Studies focusing on the biological interactions of 4-((4-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile often explore its binding affinity to proteins and enzymes:

- Binding Affinity : The fluorophenyl group may enhance hydrophobic interactions, while the carbonitrile group could facilitate hydrogen bonding with amino acid side chains in target proteins. This property is crucial for understanding its mechanism of action and potential therapeutic effects.

作用機序

類似化合物の比較

類似化合物

4-シアノテトラヒドロピラン: この化合物はテトラヒドロピラン環とカルボニトリル基を共有しますが、フルオロフェノキシ基はありません.

メチルテトラヒドロ-2H-ピラン-4-カルボン酸メチル: この化合物は同様のテトラヒドロピラン環を持っていますが、カルボニトリル基の代わりにカルボン酸基を持っています.

ユニークさ

4-((4-フルオロフェノキシ)メチル)テトラヒドロ-2H-ピラン-4-カルボニトリルは、フルオロフェノキシ基の存在によってユニークであり、独自の化学的および生物学的特性を与えています

類似化合物との比較

To contextualize the properties and applications of 4-((4-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile, it is compared to structurally analogous compounds below.

Structural Analogues with Modified Substituents

Key Observations :

- Substituent Position : The para-fluorine in the target compound enhances binding interactions compared to ortho-fluorine derivatives, which may sterically hinder target engagement .

- Electron-Withdrawing Groups : Chlorophenyl analogues (e.g., 4-(4-Chlorophenyl)-THP) exhibit reduced metabolic stability compared to fluorophenyl derivatives due to stronger electron-withdrawing effects .

- Extended Functionalization: Addition of thiazole and cyclohexylamino groups (JSH-150) significantly improves CDK9 selectivity and potency, highlighting the importance of auxiliary moieties .

Core Structure Variations

Key Observations :

- Conformational Flexibility : The tetrahydro-2H-pyran core in the target compound adopts a chair conformation, enabling better target binding compared to the boat conformation of 4H-pyran derivatives .

- Electronic Effects : Dihydropyridine derivatives (e.g., 3,5-dicarbonitrile) prioritize calcium channel antagonism, whereas the THP-nitril core in the target compound is optimized for kinase inhibition .

Key Observations :

- Fluorine vs. Chlorine : Fluorophenyl derivatives generally exhibit better solubility and lower toxicity than chlorophenyl analogues.

- Functional Groups : Hydroxymethyl substituents (e.g., ) enhance aqueous solubility but may reduce metabolic stability due to oxidative vulnerability .

生物活性

4-((4-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H15FNO3

- Molecular Weight : 251.26 g/mol

- CAS Number : 50675-18-8

Research indicates that compounds similar to 4-((4-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile exhibit diverse biological activities, including:

- Antiparasitic Activity : Compounds in this class have been shown to inhibit the activity of PfATP4, a sodium pump critical for the survival of malaria parasites. This inhibition can lead to reduced parasitemia in infected hosts .

- Antitumor Activity : Some derivatives have demonstrated the ability to inhibit P-glycoprotein (Pgp), which is associated with multidrug resistance in cancer cells. This suggests potential applications in overcoming drug resistance .

Biological Activity Data

The following table summarizes the biological activities reported for 4-((4-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile and related compounds:

| Activity Type | Reference | Observed Effect |

|---|---|---|

| Antiparasitic | Inhibition of PfATP4 activity | |

| Antitumor | Pgp inhibition leading to reduced resistance | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

- Antimalarial Efficacy : In a study evaluating various tetrahydropyran derivatives, one compound exhibited significant efficacy against Plasmodium berghei in mouse models, leading to a 30% reduction in parasitemia at a dosage of 40 mg/kg. This highlights the potential of such compounds as antimalarial agents .

- Cancer Treatment Potential : Another study focused on the synthesis of derivatives that showed promise as Pgp inhibitors. These compounds were tested against various cancer cell lines, demonstrating enhanced cytotoxicity compared to standard treatments, suggesting their utility in combination therapies .

Research Findings

Recent studies have focused on optimizing the pharmacokinetic profiles of tetrahydropyran derivatives by modifying their chemical structures to enhance solubility and metabolic stability while maintaining biological activity. The incorporation of polar functional groups has been particularly noted for improving aqueous solubility without compromising antiparasitic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。